![molecular formula C11H18N2O2 B1468666 Tert-butyl (2-cyanocyclopentyl)carbamate CAS No. 1339012-40-6](/img/structure/B1468666.png)
Tert-butyl (2-cyanocyclopentyl)carbamate
Overview
Description
Tert-butyl (2-cyanocyclopentyl)carbamate is a chemical compound used in scientific research. It is a type of carbamate, which are organic compounds derived from carbamic acid . The tert-butyl group in the compound is a very common protecting group in organic synthesis .
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This is followed by a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, and trapping of the isocyanate derivative gives the carbamate .Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be viewed using computational methods . The molecular formula of tert-butyl carbamate is C5H11NO2, and its molecular weight is 117.1463 .Chemical Reactions Analysis
Tert-butyl carbamates can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions with various aryl halides . They can also be involved in the synthesis of N-Boc-protected anilines .Scientific Research Applications
Synthesis and Structure
- Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is a key intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, similar to that in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).
CO2 Fixation
- Tert-butyl hypoiodite (t-BuOI) has been used in cyclizative atmospheric CO2 fixation with unsaturated amines, leading to cyclic carbamates bearing an iodomethyl group (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Chemical Synthesis and Modifications
- A study demonstrated the use of tert-butyl carbamate in a mild and efficient one-pot Curtius rearrangement for the synthesis of Boc-protected amines. This method is adaptable to a wide range of substrates, including malonate derivatives, facilitating access to protected amino acids (Lebel & Leogane, 2005).
- Tert-butyl carbamate derivatives have been explored for their ability to undergo metalation between nitrogen and silicon, leading to α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).
Chromatographic Applications
- In chromatography, tert-butyl (N-hydroxy) carbamate and tert-butyl carbazate, used as co-modifiers, affected the retention behavior of polyaromatic hydrocarbons (PAHs), demonstrating their utility in improving separation efficiency (Husain, Christian, & Warner, 1995).
Chemical Reactions and Synthesis
- The synthesis of spirocyclopropanated analogues of Imidacloprid and thiacloprid from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate showcases the compound's versatility in creating insecticide analogues (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Mechanism of Action
properties
IUPAC Name |
tert-butyl N-(2-cyanocyclopentyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-6H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYINKCOTAVORFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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